5-(3,5-Dichlorophenyl)-2-formylphenol

Descripción general

Descripción

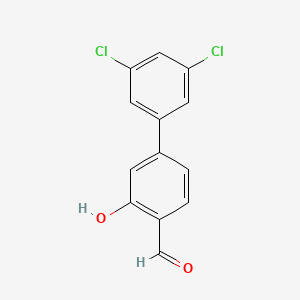

5-(3,5-Dichlorophenyl)-2-formylphenol is an organic compound characterized by the presence of a dichlorophenyl group attached to a formylphenol structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)-2-formylphenol typically involves the reaction of 3,5-dichlorobenzaldehyde with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

- Dissolve 3,5-dichlorobenzaldehyde in an appropriate solvent, such as ethanol.

- Add phenol to the solution.

- Introduce sodium hydroxide to the mixture to act as a catalyst.

- Heat the reaction mixture to a suitable temperature, typically around 60-80°C, and maintain it for several hours.

- After the reaction is complete, cool the mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

5-(3,5-Dichlorophenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: 5-(3,5-Dichlorophenyl)-2-carboxyphenol.

Reduction: 5-(3,5-Dichlorophenyl)-2-hydroxymethylphenol.

Substitution: Various ethers or esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

5-(3,5-Dichlorophenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-(3,5-Dichlorophenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the dichlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dichlorophenol: Shares the dichlorophenyl group but lacks the formyl group.

2-Formylphenol: Contains the formyl group but lacks the dichlorophenyl group.

5-(3,5-Dichlorophenyl)-2-hydroxymethylphenol: A reduced form of 5-(3,5-Dichlorophenyl)-2-formylphenol.

Uniqueness

This compound is unique due to the combination of the dichlorophenyl and formyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Actividad Biológica

5-(3,5-Dichlorophenyl)-2-formylphenol, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This compound features a dichlorophenyl group, which is known to influence its pharmacological properties. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClO

- CAS Number : 1262003-94-0

This compound consists of a phenolic backbone with a formyl group and a dichlorophenyl substituent, which affects its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various pathogens, including bacteria and fungi.

- Antifungal Activity : The compound demonstrated potent antifungal activity against Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) reported in the range of 0.03 to 0.06 µg/mL. This suggests strong efficacy compared to standard antifungal agents like amphotericin B .

- Antibacterial Activity : In addition to antifungal properties, the compound has shown antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The MIC values for these bacteria were found to be significantly lower than those for many conventional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Studies have highlighted that:

- Dichlorophenyl Group : The presence of the dichlorophenyl moiety enhances the lipophilicity and membrane permeability of the compound, facilitating better interaction with microbial membranes .

- Phenolic Hydroxyl Group : The hydroxyl group contributes to the overall reactivity and potential for hydrogen bonding with biological targets, which is crucial for antimicrobial activity .

Case Study 1: Antifungal Efficacy

In a comparative study assessing various derivatives of phenolic compounds, this compound was found to be one of the most effective against C. neoformans. The study utilized time-kill assays to measure the fungicidal activity over time, revealing that this compound could eradicate fungal cells within hours at low concentrations .

Case Study 2: Antibacterial Activity Assessment

Another study evaluated the antibacterial properties of several phenolic compounds against S. aureus. Results indicated that this compound had an MIC comparable to that of traditional antibiotics but with a higher selectivity index (SI), suggesting it could be developed into a more effective therapeutic agent with reduced side effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | MIC (µg/mL) Against C. neoformans | MIC (µg/mL) Against S. aureus | Selectivity Index |

|---|---|---|---|

| This compound | 0.03 - 0.06 | Low values (<10) | High |

| Amphotericin B | 0.50 | N/A | N/A |

| Standard Antibiotics | Varies | Higher than tested phenolics | Variable |

The mechanism by which this compound exerts its biological effects is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways. The phenolic structure allows for interaction with cellular targets such as enzymes involved in cell wall synthesis.

Propiedades

IUPAC Name |

4-(3,5-dichlorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINBBHZVOIADCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685287 | |

| Record name | 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262003-94-0 | |

| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 3′,5′-dichloro-3-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262003-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.